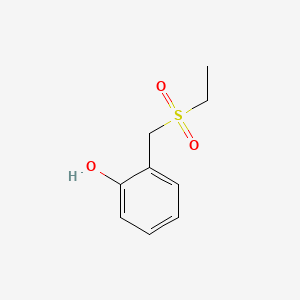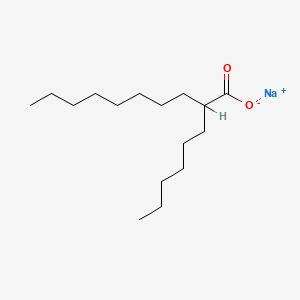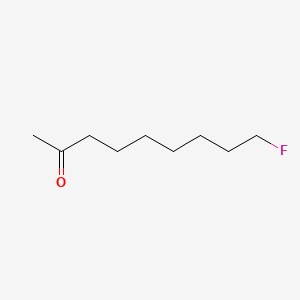
4(3H)-Pyrimidinethione, 2,6-diamino-5-(2-phenyldiazenyl)-
Vue d'ensemble
Description
4(3H)-Pyrimidinethione, 2,6-diamino-5-(2-phenyldiazenyl)- is a heterocyclic compound with the molecular formula C10H10N6S It is known for its unique structure, which includes a pyrimidine ring substituted with amino groups and a phenyl diazenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinethione, 2,6-diamino-5-(2-phenyldiazenyl)- typically involves the reaction of 2,4-diaminopyrimidine with a diazonium salt derived from aniline. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazenyl group. The process can be summarized as follows:
Formation of Diazonium Salt: Aniline is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2,4-diaminopyrimidine under controlled pH conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Pyrimidinethione, 2,6-diamino-5-(2-phenyldiazenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidinethione derivatives.
Applications De Recherche Scientifique
4(3H)-Pyrimidinethione, 2,6-diamino-5-(2-phenyldiazenyl)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its ability to inhibit dihydrofolate reductase in Mycobacterium tuberculosis.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with various biomolecules.
Mécanisme D'action
The mechanism of action of 4(3H)-Pyrimidinethione, 2,6-diamino-5-(2-phenyldiazenyl)- involves its interaction with specific molecular targets. In the context of anti-tubercular activity, the compound inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for DNA synthesis. This inhibition disrupts the bacterial cell’s ability to replicate and survive.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminopyrimidine: A core structure in many anti-tubercular agents.
4(3H)-Pyrimidinone, 2,6-diamino-5-(2-phenyldiazenyl)-: A closely related compound with similar properties but differing in the oxygen atom replacing sulfur.
Uniqueness
4(3H)-Pyrimidinethione, 2,6-diamino-5-(2-phenyldiazenyl)- is unique due to the presence of the thione group, which imparts distinct electronic properties and reactivity compared to its oxygen analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
2,6-diamino-5-phenyldiazenyl-1H-pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6S/c11-8-7(9(17)14-10(12)13-8)16-15-6-4-2-1-3-5-6/h1-5H,(H5,11,12,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDHIRSUYWIZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(NC(=NC2=S)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phosphonic acid, [(4-ethenylphenyl)methyl]-](/img/structure/B3343487.png)








![2-[2-(Methylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3343558.png)


